4-(6-chloropyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine -

4-(6-chloropyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Catalog Number: EVT-4202171
CAS Number:
Molecular Formula: C11H11ClN4
Molecular Weight: 234.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis: Analogous to the synthesis of PD123319 [], 4-(6-chloropyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine could be synthesized through a multi-step approach involving the formation of the imidazole and piperidine rings followed by coupling with a 6-chloropyridine derivative.
  • Cyclization reactions: Similar to the synthesis of apixaban [], cyclization reactions could be employed to form the tetrahydropyrazolopyridinone core, followed by modifications to introduce the desired substituents.
Applications
  • Antithrombotic agents: Apixaban [], a tetrahydropyrazolopyridinone derivative, acts as a potent and selective factor Xa inhibitor, preventing blood clot formation.
  • Angiotensin II receptor antagonists: PD123319 [, , , , , , , ] exemplifies a tetrahydroimidazopyridine derivative acting as a selective AT2 receptor antagonist, potentially useful in treating hypertension and other cardiovascular diseases.
  • P2X7 receptor antagonists: Several tetrahydroimidazopyridine and triazolopyridine derivatives [, ] exhibit potent antagonist activity against the P2X7 receptor, a target for inflammatory and neurological disorders.

Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)

Compound Description: Apixaban is an anticoagulant drug that functions as a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

Compound Description: PD123319 acts as a non-peptide antagonist of the angiotensin II type 2 (AT2) receptor .

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent and selective small molecule antagonist of the P2X7 receptor. It demonstrates good oral bioavailability and favorable pharmacokinetic properties .

2-Hydroxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium-4-yl)benzoate monohydrate

Compound Description: This compound is a zwitterionic molecule containing a tetrahydropyridinium ring fused to an imidazole moiety. Its crystal structure reveals the formation of molecular chains linked by hydrogen bonds .

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)

Compound Description: Compound 29 demonstrates robust P2X7 receptor occupancy at low doses in rats, showcasing its potential as a P2X7 antagonist .

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)

Compound Description: Compound 35, identified as a clinical candidate, exhibits potent P2X7 receptor occupancy, notable solubility, and good tolerability in preclinical species .

Properties

Product Name

4-(6-chloropyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

IUPAC Name

4-(6-chloropyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C11H11ClN4/c12-9-2-1-7(5-14-9)10-11-8(3-4-13-10)15-6-16-11/h1-2,5-6,10,13H,3-4H2,(H,15,16)

InChI Key

DWVBTVWUBNFFGJ-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CN=C(C=C3)Cl

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CN=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.